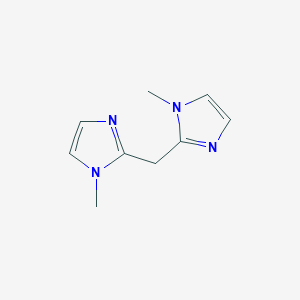

bis(N-methylimidazole-2-yl)methane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-12-5-3-10-8(12)7-9-11-4-6-13(9)2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJPGQWLRSRHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CC2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435241 | |

| Record name | bis(N-methylimidazole-2-yl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124225-99-6 | |

| Record name | bis(N-methylimidazole-2-yl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Bis(N-methylimidazole-2-yl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(N-methylimidazole-2-yl)methane is a notable N-heterocyclic carbene (NHC) precursor and a versatile bidentate N,N'-donor ligand in coordination chemistry.[1] Its structural flexibility, arising from the methylene bridge connecting two N-methylimidazole rings, allows it to form stable complexes with various metal centers, making it a compound of interest in catalysis, materials science, and as a structural mimic for biological systems. This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated characterization data, and visual representations of the synthetic and analytical workflows.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution reaction between N-methylimidazole and a suitable methylene source, typically a dihalomethane like dichloromethane or dibromomethane. The reaction proceeds via the alkylation of the imidazole ring.[1] To enhance the nucleophilicity of N-methylimidazole, a strong base is often employed to deprotonate the imidazole, forming a more reactive imidazolide anion.[1]

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process, where the first step is the deprotonation of N-methylimidazole, followed by the nucleophilic attack of the resulting anion on the dihalomethane. This process occurs twice to yield the final product.

Caption: Synthesis pathway for this compound.

Experimental Protocol

This protocol is a generalized procedure based on common alkylation reactions of N-heterocycles.[1]

Materials:

-

N-methylimidazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (or Sodium Hydride)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with N-methylimidazole (2.0 equivalents) and anhydrous THF.

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.0 equivalents) is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is stirred at this temperature for 1 hour.

-

Alkylation: Dichloromethane (1.0 equivalent) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is separated and extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

The synthesized compound is characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 124225-99-6 | [1][2] |

| Molecular Formula | C₉H₁₂N₄ | [2] |

| Molecular Weight | 176.22 g/mol | [1][2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural elucidation of the molecule.

Table 1: NMR Spectroscopic Data (Predicted and from Related Compounds)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~3.6 | s | - | N-CH₃ |

| ~4.2 | s | - | Imidazole-CH₂-Imidazole | |

| ~6.8 | d | ~1.5 | Imidazole H (C4 or C5) | |

| ~7.0 | d | ~1.5 | Imidazole H (C5 or C4) | |

| ¹³C NMR | ~33 | - | - | N-CH₃ |

| ~35 | - | - | Imidazole-CH₂-Imidazole | |

| ~121 | - | - | Imidazole C4/C5 | |

| ~127 | - | - | Imidazole C5/C4 | |

| ~145 | - | - | Imidazole C2 |

Note: The NMR data presented is predictive and based on the analysis of similar imidazole-containing compounds, as explicit experimental spectra for this compound were not found in the cited literature.

Table 2: Mass Spectrometry Data

| Technique | Ionization Mode | m/z (Calculated) | m/z (Observed) | Assignment |

| HRMS | ESI+ | 177.1135 | - | [M+H]⁺ |

| ESI+ | 199.0954 | - | [M+Na]⁺ |

Note: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound.[1] The observed m/z values would be expected to be in close agreement with the calculated values.

Characterization Workflow

The logical flow of the characterization process ensures a comprehensive analysis of the synthesized compound.

Caption: Workflow for the characterization of this compound.

Applications in Drug Development and Research

This compound and its metal complexes have potential applications in several areas of research and development:

-

Catalysis: As a precursor to N-heterocyclic carbenes (NHCs), it can be used to generate highly effective catalysts for a variety of organic transformations.

-

Bioinorganic Chemistry: The bis(imidazole) moiety mimics the coordination environment of histidine residues in metalloproteins, making its metal complexes valuable models for studying biological systems.

-

Materials Science: Metal complexes of this ligand can exhibit interesting photophysical and electronic properties, making them candidates for new materials.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocol, based on established chemical principles, offers a reliable method for its preparation. The comprehensive characterization data, though partly predictive, serves as a benchmark for researchers working with this compound. The versatility of this compound as a ligand and NHC precursor continues to make it a valuable tool in various fields of chemical and pharmaceutical research.

References

An In-depth Technical Guide to bis(N-methylimidazole-2-yl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(N-methylimidazole-2-yl)methane, with the CAS Number 124225-99-6, is a notable N-heterocyclic compound that has garnered interest in the scientific community, particularly in the fields of coordination chemistry and materials science.[1] This molecule is characterized by two N-methylimidazole rings linked by a flexible methylene bridge.[1] Its structure allows it to act as a versatile bidentate N,N-donor ligand, capable of coordinating with a variety of metal centers to form stable complexes.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel chemical entities.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 124225-99-6 | [1][2][3][4] |

| Molecular Formula | C9H12N4 | [2][3][4] |

| Molecular Weight | 176.22 g/mol | [1][2] |

| IUPAC Name | 1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole | [2] |

| Synonyms | bis(1-methyl-1H-imidazol-2-yl)methane | [2][3] |

| Topological Polar Surface Area | 35.6 Ų | [2] |

| XLogP3 | 0.1 | [2] |

| Complexity | 155 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most common methods involve the alkylation of N-methylimidazole or a [3+2]-dipolar cycloaddition reaction.[1]

General Synthesis Workflow

Caption: General synthetic routes to this compound.

Experimental Protocol: Synthesis of a Dinuclear Copper(I) Complex

This protocol details the synthesis of a dinuclear copper(I) complex using this compound as a ligand, as adapted from the literature.[5]

Materials:

-

This compound (Me2BIM)

-

--INVALID-LINK-- (tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate)

-

Dichloromethane (CH2Cl2)

-

Acetonitrile (MeCN)

-

Diethyl ether (Et2O)

Procedure:

-

In a glovebox with an inert atmosphere ([O2] < 1 p.p.m. and [H2O] < 1 p.p.m.), dissolve 200 mg (1.13 mmol) of this compound in 4 ml of dichloromethane.

-

In a separate vial, dissolve 433 mg (1.15 mmol) of --INVALID-LINK-- in 3 ml of acetonitrile.

-

Add the ligand solution to the copper salt solution and stir the mixture for 1 hour at room temperature.

-

Induce precipitation by adding 7 ml of diethyl ether to the reaction mixture.

-

Collect the resulting yellow precipitate by filtration and dry it under vacuum.

-

Single crystals suitable for X-ray crystallographic analysis can be obtained by recrystallization from a dichloromethane/acetonitrile/diethyl ether solvent system.[5]

Coordination Chemistry

The primary application of this compound is as a chelating ligand in coordination chemistry. The two nitrogen atoms of the imidazole rings can coordinate to a single metal center, forming a stable six-membered ring.[1] The flexible methylene bridge allows for a range of coordination geometries, including distorted trigonal-planar and tetrahedral arrangements.[1][5]

Caption: Coordination of this compound to metal centers.

Applications in Drug Development and Biological Systems

While this compound itself is primarily a research chemical, the broader class of bis-imidazole and bis-benzimidazole derivatives has shown significant potential in medicinal chemistry.[1][6][7] Preliminary studies suggest that these compounds may possess antimicrobial and anticancer properties.[1][7] For instance, certain bis-benzimidazole derivatives have been found to be potent inhibitors of DNA topoisomerase I, an important target in cancer therapy.[7]

The imidazole moiety is a key structural feature in many biologically active molecules and can participate in hydrogen bonding and coordination with metal ions in biological systems.[1] Derivatives of this compound are of interest as ligands that can mimic the 2-histidine-1-carboxylate facial triad found in the active sites of many non-heme iron enzymes.[1] Further research, including molecular docking studies, is underway to explore the full therapeutic potential of this class of compounds.[1]

Conclusion

This compound is a versatile building block in coordination and materials chemistry. Its ability to form stable complexes with a variety of metals makes it a valuable tool for the synthesis of new materials with interesting catalytic, magnetic, and optical properties. While its direct applications in drug development are still in the exploratory phase, the biological activity of related bis-imidazole derivatives highlights the potential of this structural motif for the design of novel therapeutic agents. Future research will likely focus on the synthesis of new derivatives with enhanced biological activity and the development of their metal complexes for targeted applications.

References

- 1. This compound | 124225-99-6 | Benchchem [benchchem.com]

- 2. This compound | C9H12N4 | CID 10080906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Cas 124225-99-6,BIS-(N-METHYLIMIDAZOL-2-YL)-METHANE | lookchem [lookchem.com]

- 5. {μ-Bis(1-methylimidazol-2-yl)methane-κ2 N 3:N 3′}bis{[(1-methylimidazol-2-yl)methane-κ2 N 3,N 3′]copper(I)} bis(trifluoromethanesulfonate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Biological activity of 2-bis (1H imidazole-2-yl) methylene) thiosemicarbazone and its divalent transition metal complexes [journals.ekb.eg]

- 7. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Bis(N-methylimidazole-2-yl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(N-methylimidazole-2-yl)methane is a versatile bidentate N,N'-donor ligand that plays a significant role in coordination chemistry and the development of novel therapeutic agents. Its molecular structure, characterized by two N-methylimidazole rings linked by a methylene bridge, allows for flexible coordination with a variety of metal centers, leading to the formation of complexes with diverse geometries and properties. This guide provides a comprehensive overview of the molecular structure of this compound, including its key identifiers, structural data, synthesis, and spectroscopic characterization.

Core Molecular Identifiers

A clear identification of this compound is crucial for research and documentation. The following table summarizes its fundamental chemical identifiers.

| Identifier | Value |

| Chemical Formula | C₉H₁₂N₄[1][2][3][4] |

| Molecular Weight | 176.22 g/mol [1][2][3][4][5][6] |

| CAS Number | 124225-99-6[1][2][3][4][5][6] |

| IUPAC Name | 1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole[6] |

| SMILES String | CN1C=CN=C1CC2=NC=CN2C[6] |

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in this compound has been elucidated through X-ray crystallography. The molecule consists of two planar N-methylimidazole rings connected by a flexible methylene (-CH₂-) bridge. This flexibility allows the imidazole rings to adopt various orientations relative to each other.

Crystallographic Data

Crystallographic data for this compound is available in the Crystallography Open Database (COD) under the entry numbers 2223661, 4062645, and 7000372.[6] Analysis of the crystallographic information files (CIFs) would provide precise bond lengths and angles. While direct access to the specific bond lengths and angles from the search results is limited, the general structural features can be described.

A study on the related compound, bis(2-methylimidazol-1-yl)methane, reveals a dihedral angle of 88.1(2)° between the two imidazole rings, indicating a non-planar overall structure.[7] It is expected that this compound would adopt a similarly twisted conformation in the solid state.

Experimental Protocols

General Synthesis Workflow

The synthesis of bis-imidazole compounds often involves the reaction of an imidazole derivative with a suitable bridging agent. In the case of this compound, this would involve the reaction of N-methylimidazole with a methylene source.

Caption: General workflow for the synthesis of bis-imidazole compounds.

A detailed protocol for a related compound, bis(1H-indazol-1-yl)methane, involves a one-pot synthesis using a metal catalyst and dimethylsulfoxide (DMSO) as the methylene source, followed by purification via extraction and precipitation.[9] This suggests that similar conditions could be adapted for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the imidazole rings, the N-methyl groups, and the methylene bridge.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

While specific spectral data for this compound is not available in the provided search results, data for related compounds can offer insights into the expected chemical shifts. For example, in various 2-substituted benzimidazoles, the chemical shifts of the imidazole ring protons and carbons are well-documented.[1][10]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the imidazole rings, methyl groups, and the methylene bridge, as well as the C=N and C=C stretching vibrations within the imidazole rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (176.22 g/mol ).[1][2][3][4][5][6] The fragmentation pattern would likely involve cleavage of the methylene bridge, leading to fragments corresponding to the N-methylimidazole cation. PubChem lists a GC-MS spectrum for this compound, indicating its volatility under those conditions.[6]

Signaling Pathways and Logical Relationships

The primary role of this compound in a biological context is as a ligand for metal ions, which can then interact with biological macromolecules. The coordination of this ligand to a metal center can influence its biological activity.

Caption: Interaction pathway of the ligand-metal complex.

Conclusion

This compound is a structurally interesting and synthetically accessible ligand with significant potential in coordination chemistry and drug development. This guide has provided a summary of its core molecular structure, though a complete set of quantitative structural and spectroscopic data requires further investigation of crystallographic databases and dedicated experimental work. The provided information serves as a valuable resource for researchers and scientists working with this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystallography Open Database (COD) [ouci.dntb.gov.ua]

- 4. Crystallography Open Database: Search results [qiserver.ugr.es]

- 5. scribd.com [scribd.com]

- 6. Crystallography Open Database – an open-access collection of crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystallography Open Database: Search results [crystallography.net]

- 8. This compound | 124225-99-6 | Benchchem [benchchem.com]

- 9. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide on bis(N-methylimidazole-2-yl)methane as a Bidentate N,N-Donor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bis(N-methylimidazole-2-yl)methane, a versatile bidentate N,N-donor ligand. It details the synthetic protocols for the ligand and its metal complexes, presents a thorough analysis of its coordination chemistry, and explores its applications, particularly in the realm of catalysis. This document is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and drug development, offering both foundational knowledge and detailed experimental insights.

Introduction

This compound, often abbreviated as Me₂BIM, is a flexible bidentate ligand that has garnered significant interest in coordination chemistry. Its two N-methylimidazole rings are connected by a methylene bridge, allowing for a range of coordination modes. This adaptability makes it a valuable building block for the construction of diverse metal complexes with applications in catalysis, bioinorganic chemistry, and materials science. The imidazole moiety itself is of great biological significance, being a key component of the amino acid histidine, which plays a crucial role in the active sites of many metalloenzymes.

The flexible nature of the methylene bridge in this compound allows it to chelate a single metal center or bridge two different metal ions. This versatility influences the structure and properties of the resulting metal complexes, which can exhibit various coordination geometries, including distorted trigonal planar and octahedral arrangements.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the alkylation of N-methylimidazole. While various methods exist, a common approach involves the use of a suitable methylene source to bridge two N-methylimidazole units.

Experimental Protocol: Synthesis of this compound

A prevalent and effective method for synthesizing this compound involves the alkylation of N-methylimidazole with a suitable methylene source. This strategy relies on the nucleophilic character of the imidazole ring to form the central CH₂ linker.

Materials:

-

N-methylimidazole

-

Dichloromethane (as the methylene source)

-

Dimethyl sulfoxide (DMSO, as a polar additive)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve N-methylimidazole in an excess of dichloromethane.

-

Add a catalytic amount of dimethyl sulfoxide (DMSO) to the solution. The use of a polar cosolvent like DMSO can significantly improve the reaction rate, presumably by stabilizing the initial SN2 transition state.

-

The reaction mixture is then heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the resulting insoluble precipitate is washed with diethyl ether to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization or column chromatography to obtain the pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

| Technique | Observed Signals and Assignments |

| ¹H NMR | Distinct signals for the protons on the imidazole rings, the N-methyl groups, and the methylene bridge protons are expected. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the imidazole rings, the N-methyl groups, and the methylene bridge are observed. |

| IR Spectroscopy | Characteristic vibrations for the C-H and C=N bonds of the imidazole rings are present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (176.22 g/mol ) is observed.[1] |

Coordination Chemistry

This compound acts as a classic bidentate N,N'-donor ligand, coordinating to metal centers through the nitrogen atoms of its imidazole rings.[2] The flexible methylene bridge allows the ligand to adopt various conformations, enabling it to chelate a single metal center or bridge two different metal ions. This versatility leads to a rich coordination chemistry with a variety of transition metals.

Coordination with Copper(I)

A notable example of the coordination of this compound is its reaction with copper(I) to form a dinuclear complex, --INVALID-LINK--₂.[3] In this complex, each copper(I) ion exhibits a distorted trigonal-planar geometry.[3]

Materials:

-

This compound (Me₂BIM)

-

--INVALID-LINK-- (tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate)

-

Dichloromethane (CH₂Cl₂)

-

Acetonitrile (MeCN)

-

Diethyl ether (Et₂O)

Procedure:

-

A solution of this compound (1.13 mmol, 200 mg) in CH₂Cl₂ (4 ml) is added to a MeCN solution (3 ml) of --INVALID-LINK-- (1.15 mmol, 433 mg).

-

The mixture is stirred for 1 hour at room temperature in a glovebox under an inert atmosphere ([O₂] < 1 p.p.m. and [H₂O] < 1 p.p.m.).

-

The addition of Et₂O (7 ml) results in the formation of a precipitate.

-

The resulting yellow powder is collected by filtration and dried, affording the product in a 65% yield.

-

Single crystals suitable for X-ray crystallographic analysis can be obtained by recrystallization from a CH₂Cl₂/MeCN/Et₂O mixture.

Crystallographic Data for Cu₂(C₉H₁₂N₄)₃₂

The crystal structure of the dinuclear copper(I) complex reveals detailed information about its geometry and bonding.[3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 22.5575 (11) |

| b (Å) | 7.0307 (3) |

| c (Å) | 25.4982 (16) |

| β (°) | 109.118 (2) |

| Volume (ų) | 3820.9 (3) |

| Z | 4 |

| Coordination Geometry | Distorted trigonal-planar |

Selected Bond Lengths (Å) and Angles (°) are available in the original crystallographic information file.

Coordination with Ruthenium(II)

This compound also forms stable complexes with ruthenium(II). A notable example is the octahedral ruthenium(II) carbonyl complex, [Ru(BIM)(CO)₂Cl₂] (where BIM is this compound).

The synthesis of [Ru(BIM)(CO)₂Cl₂] is achieved through the stoichiometric reaction of a ruthenium carbonyl precursor with the bidentate N-donor ligand.

Materials:

-

[Ru(CO)₂Cl₂]n

-

This compound (BIM)

-

Methanol

Procedure:

-

A stoichiometric amount of this compound is added to a solution of [Ru(CO)₂Cl₂]n in methanol.

-

The reaction mixture is heated to reflux.

-

The resulting complex precipitates from the solution upon cooling and can be isolated by filtration.

Applications in Catalysis

Metal complexes of this compound have shown significant promise as catalysts in various organic transformations. Ruthenium(II) complexes, in particular, have been investigated for their activity in transfer hydrogenation reactions.

Transfer Hydrogenation

Transfer hydrogenation is a powerful method for the reduction of unsaturated compounds, where a hydrogen donor molecule, such as isopropanol, is used in place of molecular hydrogen. Ruthenium complexes are highly effective catalysts for this transformation.

While a definitive catalytic cycle for a this compound-ruthenium complex in transfer hydrogenation has not been exhaustively detailed in the literature, a plausible mechanism can be proposed based on related ruthenium-catalyzed transfer hydrogenation reactions. The cycle likely involves the formation of a ruthenium-hydride intermediate.

In this proposed cycle, the ruthenium(II) precatalyst is activated, followed by the formation of a ruthenium-alkoxide intermediate with the hydrogen donor (isopropanol). Subsequent β-hydride elimination generates a ruthenium-hydride species, which then transfers the hydride to the ketone substrate, yielding the alcohol product and regenerating the active catalytic species.

Data Presentation

Spectroscopic Data

| Complex | IR (cm⁻¹) ν(C=N) | UV-Vis λₘₐₓ (nm) |

| --INVALID-LINK--₂ | Data not available | Data not available |

| [Ru(BIM)(CO)₂Cl₂] | Data not available | Data not available |

Crystallographic Data

| Parameter | --INVALID-LINK--₂ |

| Formula | C₃₁H₃₆Cu₂F₆N₁₂O₆S₂ |

| Molecular Weight | 953.88 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 22.5575 (11) |

| b (Å) | 7.0307 (3) |

| c (Å) | 25.4982 (16) |

| β (°) | 109.118 (2) |

| Volume (ų) | 3820.9 (3) |

| Coordination Geometry | Distorted trigonal-planar |

Conclusion

This compound is a highly adaptable bidentate N,N-donor ligand with a rich and varied coordination chemistry. Its ability to form stable complexes with a range of transition metals, coupled with the catalytic potential of these complexes, makes it a subject of ongoing research interest. This guide has provided a detailed overview of its synthesis, coordination behavior, and a key application in catalysis. Further exploration of its metal complexes is likely to uncover new and exciting applications in materials science and medicinal chemistry.

References

coordination chemistry of bis(N-methylimidazole-2-yl)methane

An In-depth Technical Guide to the Coordination Chemistry of Bis(N-methylimidazole-2-yl)methane

Abstract

This compound is a versatile N-heterocyclic bidentate N,N'-donor ligand that has garnered significant interest in coordination chemistry. Its flexible methylene bridge allows it to adopt various conformations, enabling it to function as either a chelating agent for a single metal center or a bridging ligand between two metal ions.[1] This adaptability results in a diverse range of coordination complexes with varied geometries and properties. This guide provides a comprehensive overview of the synthesis, coordination behavior, and characterization of this compound and its metal complexes, targeting researchers, scientists, and professionals in drug development.

Ligand Properties and Synthesis

This compound, also known as bis(1-methyl-1H-imidazol-2-yl)methane, consists of two N-methylimidazole rings linked by a central methylene group.[1] The imidazole moiety is a crucial component in many biological systems, most notably in the amino acid histidine, making its synthetic analogues valuable for bioinorganic studies.[1]

Physicochemical Properties

The fundamental properties of the ligand are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₄ | [2][3] |

| Molecular Weight | 176.22 g/mol | [1][2] |

| CAS Number | 124225-99-6 | [1][2][3] |

| IUPAC Name | 1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole | [2] |

| Topological Polar Surface Area | 35.6 Ų | [2] |

Synthesis of this compound

A common and effective method for synthesizing the ligand is through the alkylation of N-methylimidazole.[1] This approach leverages the nucleophilic character of the imidazole ring to form the central methylene bridge.

Experimental Protocol: Ligand Synthesis via Alkylation

Objective: To synthesize this compound.

Materials:

-

N-methylimidazole

-

Dichloromethane (or another suitable methylene source)

-

Strong base (e.g., Sodium Hydride, NaH)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous Magnesium Sulfate, MgSO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-methylimidazole in anhydrous THF.

-

Cool the solution in an ice bath (0 °C).

-

Carefully add a stoichiometric amount of a strong base (e.g., NaH) portion-wise to deprotonate the imidazole ring, forming the corresponding anion.

-

Allow the mixture to stir at room temperature for 1 hour after the addition is complete.

-

Slowly add a half-molar equivalent of dichloromethane to the solution.

-

Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and cautiously quench with deionized water.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography or crystallization to obtain pure this compound.

Coordination Chemistry and Structural Diversity

The flexible nature of the methylene linker in this compound allows it to coordinate to metal ions in two primary modes: as a chelating bidentate ligand to a single metal or as a bridging ligand connecting two metal centers.[1][4] This versatility gives rise to a wide array of coordination complexes with metals from across the transition series, including copper, ruthenium, iron, and lanthanides.[1] The resulting coordination geometry can range from distorted trigonal planar to tetrahedral or octahedral, depending on the metal ion, its oxidation state, and the presence of other coordinating ligands.[1][4]

Caption: Coordination modes of this compound.

Representative Coordination Complexes

-

Copper(I): A dinuclear Cu(I) complex, --INVALID-LINK--₂, has been synthesized and structurally characterized. In this compound, each Cu(I) ion exhibits a distorted trigonal-planar geometry, coordinated by nitrogen atoms from both chelating and bridging this compound ligands.[4]

-

Ruthenium(II): A ruthenium(II) carbonyl complex, [Ru(BIM)(CO)₂Cl₂] (where BIM is bis(N-methylimidazol-2-yl)methane), demonstrates an octahedral geometry around the ruthenium center.[1]

-

Lanthanides: The methylimidazolyl moiety has been shown to participate in the formation of stable, high-coordinate lanthanide complexes. For example, a related tripodal ligand incorporating a (1-methylimidazol-2-yl)methyl group forms ten-coordinate complexes with Pr(III), Nd(III), Sm(III), and Tb(III).[1]

Crystallographic Data

The structural parameters obtained from X-ray crystallography provide definitive insights into the geometry of these complexes.

| Compound | Crystal System | Space Group | Key Bond Lengths / Angles | Centroid-Centroid Distances (Å) | Ref |

| --INVALID-LINK--₂ | - | - | Distorted trigonal-planar Cu(I) | 3.445(2) and 3.547(2) (Intramolecular π–π stacking) | [4] |

| [Ru(BIM)(CO)₂Cl₂] | - | - | Octahedral Ru(II) center | - | [1] |

Synthesis and Characterization Workflow

The development and study of new coordination compounds follow a systematic workflow, from synthesis to comprehensive characterization.

Caption: General experimental workflow for complex synthesis and characterization.

Experimental Protocol: Synthesis of a Ruthenium(II) Complex

Objective: To synthesize [Ru(BIM)(CO)₂Cl₂], a representative octahedral complex.

Materials:

-

This compound (BIM)

-

A suitable Ruthenium(II) starting material (e.g., [Ru(CO)₂Cl₂]n)

-

Anhydrous, deoxygenated solvent (e.g., Methanol or Acetonitrile)

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend the Ruthenium(II) starting material in the chosen anhydrous solvent.

-

In a separate flask, dissolve one molar equivalent of this compound ligand in the same solvent.

-

Transfer the ligand solution to the flask containing the ruthenium precursor via cannula.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitor by color change or TLC).

-

Reduce the solvent volume under vacuum until precipitation of the product is observed.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether.

-

Dry the resulting complex under vacuum.

-

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a saturated solution or by vapor diffusion.

Bioinorganic Relevance and Potential Applications

The structural similarity of the bis(imidazole) core to the 2-histidine-1-carboxylate facial triad found in the active sites of many non-heme iron enzymes makes these ligands excellent candidates for developing biomimetic models.[5] By modifying the methylene bridge to include a carboxylate group, ligands can be designed to more closely mimic these enzymatic active sites.[1][5]

Caption: Mimicking the 2-His-1-carboxylate facial triad with modified ligands.

The resulting metal complexes are being investigated for a range of applications:

-

Drug Development: Imidazole derivatives are known to possess a wide range of biological activities.[1] Preliminary studies suggest that complexes of this compound and its analogues may have antimicrobial and anticancer properties.[1] Molecular docking can be used to screen these compounds against biological targets.[1]

-

Materials Science: The ability of this ligand to act as a bridge is being exploited in the construction of coordination polymers, which are under investigation for their potential magnetic, optical, or catalytic properties.[1]

References

- 1. This compound | 124225-99-6 | Benchchem [benchchem.com]

- 2. This compound | C9H12N4 | CID 10080906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. {μ-Bis(1-methylimidazol-2-yl)methane-κ2 N 3:N 3′}bis{[(1-methylimidazol-2-yl)methane-κ2 N 3,N 3′]copper(I)} bis(trifluoromethanesulfonate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of Bis(N-methylimidazole-2-yl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of bis(N-methylimidazole-2-yl)methane, a key ligand in coordination chemistry. The document summarizes available quantitative data, details experimental protocols for its characterization, and presents visual workflows for clarity.

Introduction

This compound, with the chemical formula C9H12N4 and a molecular weight of 176.22 g/mol , is a bidentate N,N'-donor ligand.[1][2][3] Its structure, featuring two N-methylimidazole rings linked by a methylene bridge, allows for versatile coordination with various metal centers. Understanding its spectroscopic properties is fundamental for the characterization of its coordination complexes and for quality control in its synthesis and application. The IUPAC name for this compound is 1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from available literature and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available in current search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 144.8 | C=N |

| 128.9 | Imidazole CH |

| 119.1 | Imidazole CH |

| 55.7 | Methylene bridge (-CH₂-) |

| 13.7 | Methyl (-CH₃) |

Note: The assignments are for bis(2-methylimidazol-1-yl)methane and are provided for comparative purposes.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within the molecule.

Table 3: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in current search results |

For comparison, the FT-IR spectrum of N-methylimidazole shows characteristic bands that can be expected to be present in the spectrum of this compound.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

Table 4: UV-Vis Absorption Data

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| Data not available in current search results |

Studies on similar bis(benzimidazol-2-yl)methane compounds have shown absorption maxima around 280 nm, corresponding to π-π* transitions within the imidazole rings.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 176 | Data not available | [M]⁺ (Molecular Ion) |

| Other fragments not available |

The molecular ion peak is expected at m/z = 176, corresponding to the molecular weight of the compound.[3]

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of this compound are crucial for reproducible results. While specific protocols for this exact compound are not detailed in the available literature, the following are general procedures based on the characterization of similar compounds.[7]

NMR Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Spectra are typically acquired at room temperature. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum.

-

Data Acquisition: The spectrum is typically recorded from 200 to 800 nm, with the solvent used as a blank for baseline correction.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range to observe the molecular ion and key fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While a complete set of experimentally determined quantitative data is not yet available in a single source, the information presented here, including data from analogous compounds and generalized experimental protocols, serves as a valuable resource for researchers in the fields of coordination chemistry and drug development. Further detailed studies are encouraged to populate the spectroscopic data tables and refine the experimental procedures for this specific and important ligand.

References

- 1. This compound | 124225-99-6 | Benchchem [benchchem.com]

- 2. This compound | C9H12N4 | CID 10080906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Thermal Stability of Bis(N-methylimidazole-2-yl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(N-methylimidazole-2-yl)methane is a versatile bidentate N,N'-donor ligand integral to the development of coordination complexes and metallodrugs. Its thermal stability is a critical parameter influencing its synthesis, purification, storage, and application, particularly in processes requiring elevated temperatures. This technical guide provides a comprehensive overview of the thermal properties of this compound and its analogues, details experimental protocols for thermal analysis, and presents a logical workflow for these investigations. Due to the limited availability of direct thermal analysis data for this compound, this guide incorporates data from closely related bis(imidazolyl)methane and bis(benzimidazole) derivatives to provide a robust estimation of its thermal behavior.

Introduction

This compound, with the chemical formula C₉H₁₂N₄, is a key building block in coordination chemistry. The flexible methylene bridge connecting the two N-methylimidazole rings allows for the formation of stable chelate complexes with a variety of metal ions. The thermal stability of this ligand is a crucial factor for its use in applications such as catalysis, materials science, and the development of therapeutic agents, where thermal stress may be encountered. Understanding its decomposition profile is essential for defining its operational limits and ensuring the integrity of its metallic complexes.

Estimated Thermal Properties

Table 1: Thermal Properties of Bis(imidazolyl)methane Analogues

| Compound Name | Structure | Melting Point (°C) | Decomposition Characteristics | Citation |

| Bis(imidazol-2-yl)methane | Imidazole rings without N-methylation | 235 (decomposes) | Decomposes upon melting. | [1] |

| Bis(6-(1H-benzo[d]imidazol-2-yl)-9-ethyl-9H-carbazol-3-yl)methane | A complex bis-benzimidazole derivative | >300 | High thermal stability, with 62% of the compound remaining intact up to 543°C. | [2] |

| Other Methylene-Bridged Bis-Benzimidazoles | Complex bis-benzimidazole derivatives | >300 | Generally high thermal stability, with decomposition often occurring above 500°C. | [2] |

Based on the data from its unmethylated analogue and more complex benzimidazole derivatives, it is anticipated that this compound possesses good thermal stability, likely decomposing at temperatures above 200°C. The presence of the N-methyl groups may slightly alter the melting point and decomposition profile compared to the unsubstituted bis(imidazol-2-yl)methane.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and profile of the compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer is required.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate, typically 10°C/min, over a temperature range that encompasses the expected decomposition, for instance, from room temperature to 600°C.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key parameter to determine the thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, an inert atmosphere (nitrogen or argon) is maintained at a constant flow rate.

-

Temperature Program: The sample and reference are heated at a constant rate, typically 10°C/min, over a desired temperature range.

-

Data Analysis: The DSC thermogram plots the heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The peak temperature and the enthalpy change (area under the peak) provide quantitative information about these transitions.

Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of this compound.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While direct experimental data for the thermal stability of this compound is currently scarce, analysis of its structural analogues suggests that it is a thermally stable compound. The provided experimental protocols for TGA and DSC offer a clear and robust framework for researchers to precisely determine its thermal properties. A thorough understanding of its thermal behavior is paramount for its effective utilization in the synthesis of novel coordination complexes and for the advancement of its applications in drug development and materials science. Further experimental investigation is highly encouraged to establish a definitive thermal profile for this important ligand.

References

An In-depth Technical Guide on Bis(N-methylimidazole-2-yl)methane: Synthesis and Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility of Bis(N-methylimidazole-2-yl)methane

This compound (C9H12N4) is a polar molecule due to the presence of four nitrogen atoms within its two imidazole rings.[1][2] The imidazole ring itself is known to be soluble in water and other polar solvents.[3][4] Imidazole's solubility in water is significant, and it can act as both a hydrogen bond donor and acceptor.[3][4][5] Given the structural similarities, this compound is expected to exhibit good solubility in polar protic solvents like water and alcohols (e.g., ethanol, methanol), as well as polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility is likely to be lower in nonpolar solvents like hexanes and diethyl ether. The presence of the N-methyl groups may slightly increase its lipophilicity compared to unsubstituted bis-imidazole methane.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the imidazole nitrogen atoms. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The polar nature of the molecule will interact favorably with the dipoles of these solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderately Soluble | The polarity is sufficient for some interaction, but likely less than more polar aprotic solvents. |

| Aromatic | Toluene, Benzene | Sparingly Soluble | Limited interaction between the polar molecule and the nonpolar aromatic ring. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | Significant mismatch in polarity between the solute and solvent. |

Representative Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of N-methylimidazole with a suitable methylene source, such as dichloromethane.[6] The following protocol is a representative method based on general procedures for the synthesis of similar bis(imidazolium) salts and their neutral counterparts.[7]

Materials:

-

N-methylimidazole

-

Dichloromethane (CH2Cl2)

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N-methylimidazole (2.0 equivalents) and a significant excess of dichloromethane, which serves as both the reactant and the solvent. Add dimethyl sulfoxide (DMSO) as a polar co-solvent to aid in the reaction.[7]

-

Reaction: Heat the reaction mixture to reflux (approximately 40-50 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction involves the formation of a bis(imidazolium) dichloride salt intermediate.[7]

-

Neutralization: After the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature. Carefully add a saturated aqueous solution of a strong base, such as sodium hydroxide, to neutralize the bis(imidazolium) salt and deprotonate the methylene bridge, yielding the neutral this compound.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Washing: Combine the organic extracts and wash them with water and then with brine to remove any remaining base and salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C9H12N4 | CID 10080906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 124225-99-6 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

Theoretical Exploration of the Electronic Structure of Bis(N-methylimidazole-2-yl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of bis(N-methylimidazole-2-yl)methane. This bidentate N,N'-donor ligand is a subject of interest in coordination chemistry and plays a role in the development of novel therapeutic agents and catalysts. Understanding its electronic properties through computational methods is crucial for predicting its reactivity, coordination behavior, and potential biological activity.

Molecular Structure and Properties

This compound, with the chemical formula C9H12N4, consists of two N-methylimidazole rings linked by a methylene bridge.[1][2] This flexible linker allows the ligand to adopt various conformations and coordination modes, including chelating and bridging geometries.[1] The molecule's structure and key identifiers are summarized in Table 1.

Table 1: Molecular Identifiers and Computed Properties of this compound

| Identifier/Property | Value | Reference |

| IUPAC Name | 1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole | [2] |

| Molecular Formula | C9H12N4 | [2][3] |

| Molecular Weight | 176.22 g/mol | [2] |

| CAS Number | 124225-99-6 | [2][3] |

| Topological Polar Surface Area | 35.6 Ų | [2] |

| XLogP3 | 0.1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

Theoretical Methodology: A Standard Protocol

Theoretical studies on the electronic structure of imidazole-based ligands typically employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for ground and excited state properties, respectively. The following protocol outlines a standard computational approach.

2.1. Computational Software

Quantum chemical calculations are commonly performed using software packages such as Gaussian, ORCA, or GAMESS.[4]

2.2. Geometry Optimization and Frequency Calculations

The initial step involves optimizing the molecular geometry of this compound. This is typically achieved using a hybrid functional like B3LYP in conjunction with a basis set such as 6-311G(d,p).[4][5] The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

2.3. Electronic Structure Analysis

Following geometry optimization, a detailed analysis of the electronic structure can be performed. This includes the calculation of:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack.[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate charge transfer interactions and hybridization.

2.4. Excited State Calculations

TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis spectra).[6] These calculations provide information on the energies and nature of electronic transitions, which are often π-π* transitions localized on the imidazole rings for similar compounds.[6]

A generalized workflow for these theoretical studies is depicted in the following diagram.

Caption: A typical workflow for the theoretical study of this compound's electronic structure.

Predicted Quantitative Data

Based on experimental data for related compounds and theoretical calculations on similar systems, the following tables summarize the expected ranges for key structural and electronic parameters of this compound.

Table 2: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value Range |

| C-N bond length (imidazole ring) | 1.32 - 1.39 Å |

| C=C bond length (imidazole ring) | 1.35 - 1.38 Å |

| C-C bond length (methylene bridge) | 1.50 - 1.54 Å |

| C-N-C bond angle (imidazole ring) | 107 - 110° |

| N-C-N bond angle (imidazole ring) | 110 - 113° |

| Dihedral Angle (between imidazole rings) | 60 - 90° |

Note: These are representative values and the actual optimized geometry will depend on the specific level of theory and basis set used.

Table 3: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value Range | Description |

| HOMO Energy | -6.0 to -5.0 eV | Highest Occupied Molecular Orbital energy, related to electron-donating ability. |

| LUMO Energy | -1.0 to 0.0 eV | Lowest Unoccupied Molecular Orbital energy, related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Energy difference between HOMO and LUMO, indicates chemical reactivity and stability. |

| Dipole Moment | 2.0 to 4.0 Debye | A measure of the overall polarity of the molecule. |

| First Major Electronic Transition (λmax) | 260 - 290 nm | Predicted absorption maximum from TD-DFT, likely corresponding to a π-π* transition.[6] |

Visualization of Molecular Structure and Orbitals

The three-dimensional structure of this compound is crucial for understanding its steric and electronic properties. The relationship between the constituent imidazole rings and the central methylene bridge defines its conformational flexibility.

Caption: A schematic representation of the molecular connectivity in this compound.

Visualizing the frontier molecular orbitals (HOMO and LUMO) provides further insight. The HOMO is expected to be localized primarily on the π-systems of the imidazole rings, indicating these are the sites of electron donation. The LUMO is also anticipated to be a π* orbital distributed over the imidazole rings.

Conclusion

Theoretical studies provide an indispensable tool for elucidating the electronic structure and properties of this compound. By employing standard DFT and TD-DFT methodologies, researchers can gain a detailed understanding of its geometry, reactivity, and spectroscopic characteristics. This knowledge is fundamental for the rational design of new metal complexes for applications in catalysis and medicine. The protocols and expected data presented in this guide serve as a valuable resource for scientists and professionals engaged in the computational investigation of this important ligand and its derivatives.

References

Methodological & Application

Synthesis and Application of Metal Complexes with Bis(N-methylimidazole-2-yl)methane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of metal complexes incorporating the versatile chelating ligand, bis(N-methylimidazole-2-yl)methane. The unique structural features of this ligand allow for the formation of stable complexes with a variety of transition metals, leading to compounds with promising applications in medicinal chemistry and catalysis.

Introduction

This compound is a bidentate N,N'-donor ligand that coordinates with metal ions through the nitrogen atoms of its two imidazole rings. The flexible methylene bridge allows the ligand to form stable chelate rings with metal centers, resulting in complexes with diverse geometries and electronic properties. These characteristics make such complexes attractive candidates for various applications, including as antimicrobial and anticancer agents, and as catalysts in organic transformations. This document outlines the synthesis of representative iron(II), copper(II), and ruthenium(II) complexes and provides protocols for evaluating their biological activity and catalytic potential.

Data Presentation

Table 1: Synthesis and Characterization of Metal Complexes with this compound

| Complex | Metal Salt | Solvent | Reaction Conditions | Yield (%) | Color | Key IR Bands (cm⁻¹) ν(C=N) |

| [Fe(BIM)Cl₂] | FeCl₂ | Methanol | Reflux, 4h | ~85 | Pale Yellow | ~1620 |

| [Cu(BIM)Cl₂] | CuCl₂·2H₂O | Ethanol | Stirring, RT, 6h | ~90 | Green | ~1615 |

| [Ru(BIM)(CO)₂Cl₂] | [Ru(CO)₂Cl₂]n | Methanol | Reflux, 2h | ~78 | Colorless | ~2060, 1995 (ν(CO)) |

BIM = this compound

Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values in µM) for Analogous Imidazole-Based Metal Complexes

| Complex Type | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HepG2 (Liver) | Reference |

| Copper(II)-bis(imidazolyl) | 10.24[1] | 6.8[1] | 15.80[2] | 15.58[2] | [1][2] |

| Zinc(II)-bis(benzimidazolyl) | - | 8.3[3] | - | 12.31[3] | [3] |

| Cisplatin (Reference) | ~5-20 | ~5-15 | ~10-25 | ~8-20 | [4] |

Note: Data for analogous complexes are provided as representative examples. IC₅₀ values for the specific this compound complexes should be determined experimentally.

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) for Analogous Imidazole-Based Metal Complexes

| Complex Type | E. coli | S. aureus | P. aeruginosa | B. subtilis | Reference |

| Cobalt(II)-bis(benzimidazolyl) | 156 | 156 | - | 312 | [5] |

| Nickel(II)-thiazolyl-imino | 1.95 | 7.81 | 3.91 | - | [6] |

| Zinc(II)-thiazolyl-imino | 15.63 | 31.25 | 31.25 | - | [6] |

Note: Data for analogous complexes are provided as representative examples. MIC values for the specific this compound complexes should be determined experimentally.

Experimental Protocols

Synthesis of this compound (BIM) Ligand

A common method for synthesizing this compound involves the alkylation of N-methylimidazole.

Protocol:

-

To a solution of N-methylimidazole in a suitable solvent such as THF or DMSO, add a methylene source like dichloromethane (CH₂Cl₂).

-

The reaction mixture is typically stirred at an elevated temperature for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation and purified by recrystallization.

General Protocol for Synthesis of Metal Complexes

Protocol for [Fe(BIM)Cl₂]:

-

In a round-bottom flask, dissolve this compound (1 mmol) in methanol (20 mL).

-

To this solution, add a solution of iron(II) chloride (FeCl₂) (1 mmol) in methanol (10 mL) dropwise with stirring.

-

Reflux the reaction mixture for 4 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the solution to cool to room temperature, during which a pale yellow precipitate will form.

-

Collect the solid by filtration, wash with cold methanol, and dry in vacuo.

Protocol for [Cu(BIM)Cl₂]:

-

Dissolve this compound (1 mmol) in ethanol (20 mL) in a flask.

-

Add a solution of copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 mmol) in ethanol (10 mL) to the ligand solution while stirring.

-

Continue stirring the mixture at room temperature for 6 hours.

-

A green precipitate will form, which can be collected by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

Protocol for [Ru(BIM)(CO)₂Cl₂]: [7][8]

-

Prepare a solution of the ruthenium carbonyl precursor, [Ru(CO)₂Cl₂]n, in methanol.

-

Add a stoichiometric amount of this compound to the ruthenium solution.

-

Reflux the mixture for 2 hours.[7]

-

Cool the solution to room temperature to allow for the precipitation of the colorless product.

-

Isolate the complex by filtration, wash with cold methanol, and dry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to evaluate the anticancer activity of the synthesized complexes.[1]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare stock solutions of the metal complexes in DMSO and dilute to various concentrations with cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO or isopropanol to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of the metal complexes against bacterial strains.

Protocol:

-

Preparation of Inoculum: Prepare a bacterial suspension (e.g., E. coli, S. aureus) and adjust its turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the metal complexes in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Catalytic Oxidation of Cyclohexane

This protocol evaluates the catalytic activity of the metal complexes in the oxidation of cyclohexane.[8][9][10]

Protocol:

-

In a reaction vessel, dissolve the metal complex (catalyst) in acetonitrile.

-

Add cyclohexane to the solution.

-

Initiate the reaction by adding an oxidant, such as hydrogen peroxide, to the mixture.

-

Stir the reaction at room temperature or a slightly elevated temperature for a specified time (e.g., 24 hours).

-

Analyze the reaction products by gas chromatography (GC) to determine the conversion of cyclohexane and the selectivity for cyclohexanol and cyclohexanone.

DNA Interaction Studies (UV-Visible Spectroscopy)

This protocol assesses the binding of the metal complexes to DNA.[11][12][13]

Protocol:

-

Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).

-

Prepare a stock solution of the metal complex in the same buffer.

-

Keep the concentration of the metal complex constant while titrating with increasing concentrations of CT-DNA.

-

Record the UV-Visible absorption spectrum after each addition of DNA.

-

Analyze the changes in the absorption spectra (hypochromism or hyperchromism and red or blue shifts) to determine the mode and strength of the interaction.

Visualizations

Caption: Workflow for the synthesis and characterization of metal complexes.

Caption: Workflow for evaluating the applications of the synthesized metal complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Item - Synthesis, Crystal Structure, and DNA-Binding Studies of a Cadmium(II) Complex With Bis(N-benzylbenzimidazol-2-ylmethyl)aniline - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 12. ijac.journals.pnu.ac.ir [ijac.journals.pnu.ac.ir]

- 13. znaturforsch.com [znaturforsch.com]

Applications of Bis(N-methylimidazole-2-yl)methane in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(N-methylimidazole-2-yl)methane is a versatile bidentate N,N'-donor ligand that has garnered significant attention in the field of coordination chemistry and catalysis. Its ability to form stable complexes with a variety of transition metals, including manganese, iron, and copper, has led to the development of novel catalysts for a range of organic transformations. This document provides an overview of the catalytic applications of this compound and its derivatives, with a focus on oxidative coupling reactions and C-H bond functionalization. Detailed experimental protocols and quantitative data are presented to facilitate the adoption and further exploration of these catalytic systems in research and development settings.

Oxidative Coupling of Primary Amines to Imines Catalyzed by Manganese Complexes

Manganese complexes of bis(imidazole)methane-based ligands have proven to be effective catalysts for the aerobic oxidative coupling of primary amines to their corresponding imines. This transformation is of fundamental importance in organic synthesis, as imines are valuable intermediates for the preparation of a wide array of nitrogen-containing compounds.

Quantitative Data

The catalytic performance of a representative manganese(II) complex, [Mn(L)(OAc)₂] (where L is a derivative of bis(imidazole)methane), in the oxidative coupling of various benzylamine derivatives is summarized in Table 1. The reactions are typically carried out under solvent-free conditions using atmospheric air as the oxidant.

Table 1: Catalytic Oxidative Coupling of Primary Amines to Imines

| Entry | Substrate | Product | Conversion (%) |

| 1 | Benzylamine | N-Benzylidenebenzylamine | 92 |

| 2 | 4-Methylbenzylamine | N-(4-Methylbenzylidene)-4-methylbenzylamine | 88 |

| 3 | 4-Methoxybenzylamine | N-(4-Methoxybenzylidene)-4-methoxybenzylamine | 85 |

| 4 | 4-Chlorobenzylamine | N-(4-Chlorobenzylidene)-4-chlorobenzylamine | 90 |

| 5 | 4-Bromobenzylamine | N-(4-Bromobenzylidene)-4-bromobenzylamine | 91 |

| 6 | 4-Nitrobenzylamine | N-(4-Nitrobenzylidene)-4-nitrobenzylamine | 75 |

Reaction Conditions: Amine (1 mmol), Catalyst (0.01 mmol), 60 °C, 5 h, under air.

Experimental Protocol: General Procedure for the Oxidative Coupling of Benzylamine

-

To a 10 mL round-bottom flask, add the manganese(II) catalyst (e.g., [Mn(L)(OAc)₂], 0.01 mmol).

-

Add benzylamine (1 mmol, 107 µL).

-

The flask is left open to the atmosphere and placed in a preheated oil bath at 60 °C.

-

The reaction mixture is stirred for 5 hours.

-

After completion of the reaction (monitored by TLC), the product is purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Catalytic Cycle

The proposed catalytic cycle for the manganese-catalyzed oxidative coupling of primary amines is depicted below. The cycle is initiated by the coordination of the amine to the Mn(II) center. Subsequent oxidation by atmospheric oxygen generates a high-valent manganese-oxo species, which then facilitates the dehydrogenation of the coordinated amine to form the imine product and water, regenerating the active Mn(II) catalyst.

Caption: Proposed catalytic cycle for the Mn-catalyzed oxidative coupling of primary amines.

Catalytic Oxidation of Cyclohexane by Iron Complexes

Iron complexes are attractive catalysts for C-H bond functionalization due to the low cost and low toxicity of iron. While complexes of this compound itself are under investigation, related iron-bispidine complexes have demonstrated notable activity in the oxidation of unactivated C-H bonds, such as those in cyclohexane, using hydrogen peroxide as the oxidant.

Quantitative Data

The catalytic performance of an iron-bispidine complex in the oxidation of cyclohexane is presented in Table 2. The reaction yields a mixture of cyclohexanol and cyclohexanone.

Table 2: Iron-Catalyzed Oxidation of Cyclohexane

| Entry | Catalyst Loading (mol%) | Oxidant | Solvent | Yield (%) (Cyclohexanol + Cyclohexanone) | A/K Ratio |

| 1 | 0.1 | H₂O₂ | Acetonitrile | 35 | 4:1 |

Reaction Conditions: Cyclohexane (2.1 mmol), Catalyst (2.1 µmol), H₂O₂ (210 µmol) in acetonitrile (3 mL) at 25 °C.[1]

Experimental Protocol: General Procedure for the Oxidation of Cyclohexane

-

In a 10 mL Schlenk flask, dissolve the iron-bispidine catalyst (2.1 µmol) in acetonitrile (2.7 mL).

-

Add cyclohexane (2.1 mmol, 224 µL).

-

A solution of hydrogen peroxide (30% in H₂O, 210 µmol, 21.4 µL) in acetonitrile (0.3 mL) is added slowly via a syringe pump over 30 minutes at 25 °C with vigorous stirring.

-

After the addition is complete, the reaction is stirred for an additional 5 minutes.

-

The reaction is quenched by the addition of a small amount of MnO₂.

-

The product yields are determined by gas chromatography (GC) using an internal standard.

Reaction Workflow

The experimental workflow for the iron-catalyzed oxidation of cyclohexane is outlined below.

Caption: Experimental workflow for the iron-catalyzed oxidation of cyclohexane.